molecular formula C18H13FN2O5 B2994119 N-(4-fluorophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide CAS No. 887348-25-6

N-(4-fluorophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide

Cat. No.: B2994119
CAS No.: 887348-25-6
M. Wt: 356.309
InChI Key: VLCGQODBWYLEKU-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide: is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring substituted with a carboxamide group, a fluorophenyl group, and a methoxy-nitrophenyl group

Scientific Research Applications

N-(4-fluorophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via the reaction of the furan ring with an amine derivative, such as 4-fluoroaniline, under suitable conditions.

    Substitution with Methoxy-Nitrophenyl Group: The final step involves the substitution of the furan ring with the methoxy-nitrophenyl group, which can be achieved through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functional derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield N-(4-fluorophenyl)-5-(4-methoxy-2-aminophenyl)furan-2-carboxamide.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide
  • N-(4-bromophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide
  • N-(4-methylphenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide

Uniqueness

N-(4-fluorophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its analogs.

Properties

IUPAC Name

N-(4-fluorophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2O5/c1-25-13-6-7-14(15(10-13)21(23)24)16-8-9-17(26-16)18(22)20-12-4-2-11(19)3-5-12/h2-10H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLCGQODBWYLEKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=C(O2)C(=O)NC3=CC=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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